molecular formula C8H11N3 B2639590 1-(3-Methylphenyl)guanidine CAS No. 45954-03-8

1-(3-Methylphenyl)guanidine

Cat. No. B2639590
CAS RN: 45954-03-8
M. Wt: 149.197
InChI Key: YDJVDZNVDRVRGF-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)guanidine is a guanidine derivative . Guanidine is one of the most versatile functional groups in chemistry, and compounds containing this system have found application in a diversity of biological activities .


Synthesis Analysis

The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . Alternatively, S-methylisothiourea has shown to be a very efficient guanidylating agent .


Molecular Structure Analysis

The molecular structure of guanidine derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . This presentation of the guanidine molecule gives an insight into the chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters .


Chemical Reactions Analysis

Guanidine is known for its versatility in chemical reactions. It is used as a strong organic base and as a nucleophilic catalyst . Guanidines are also known to form hydrogen bonds, and their planarity and high basicity make them very versatile for compounds with biological activity .

Scientific Research Applications

  • Synthesis and Biological Applications :

    • Guanidine is a versatile functional group with applications in a wide range of biological activities. Methods for synthesizing acyclic and cyclic guanidines, like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, are crucial in producing compounds found in natural products and medicines. These guanidines have applications as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).
  • Antituberculosis Agents :

    • Guanidine derivatives, such as sulfadiazine guanidyl, have shown potential as antituberculosis agents. The guanidine group enhances activity and interaction with enzymes or receptors due to its ability to form hydrogen bonds, making these compounds useful in medicine and synthetic chemistry (Bhat, Ganavi, Sagar, & Shekar, 2018).
  • Vasodilator Activity in Hypertension :

    • Certain guanidine derivatives, specifically 2-aryl-5-guanidino-1,3,4-thiadiazoles, have been found to lower blood pressure in hypertensive rats, indicating potential applications in treating hypertension (Turner et al., 1988).
  • Therapeutic Applications in Drug Discovery :

    • Guanidine-containing compounds are significant in drug discovery, particularly for their roles in nucleophilic organocatalysis, anion recognition, and coordination chemistry. They are found in pharmaceuticals and cosmetic ingredients, with applications in CNS drugs, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).
  • Biomimetic Coordination Chemistry :

    • Bis-guanidine ligands are used in biomimetic coordination chemistry, combining substitutional flexibility with a range of spacers for different applications, ranging from rigid to flexible scaffolds. This versatility makes them useful in synthesizing various bis-guanidines with potential applications in molecular recognition and catalysis (Herres‐Pawlis et al., 2005).
  • Catalysis in Polymerization :

    • Guanidine compounds like bis(guanidine)copper(I) halides have been used as catalysts in polymerization processes, indicating their utility in chemical manufacturing and material science (Oakley, Coles, & Hitchcock, 2003).
  • Nucleic Acid Binding :

    • A novel class of azo-guanidine compounds has been developed for DNA binding, showing potential as DNA staining agents due to their interaction with DNA and observable color change in solution (Jamil et al., 2013).
  • Gene Delivery Applications :

    • Guanidinylated poly(amido amine)s have been designed for intranuclear gene delivery, demonstrating higher transfection efficiency and lower cytotoxicity compared to traditional gene delivery carriers. This highlights their potential in nonviral gene therapy (Yu et al., 2016).

Safety and Hazards

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Guanidine and its derivatives have found application in a diversity of biological activities, and advances in the field of the synthesis of guanidines are continually being made . The guanidine frame is utilized in clinically used marketed drugs . The future of guanidine and its derivatives lies in further exploration of its diverse applications in the field of chemistry and medicine .

properties

IUPAC Name

2-(3-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJVDZNVDRVRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)guanidine

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